(2E)-3-cyclopropyl-3-(4-fluoro-3-methylphenyl)prop-2-enoicacid
Description
The compound “(2E)-3-cyclopropyl-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid” is a substituted cinnamic acid derivative characterized by a cyclopropyl group and a 4-fluoro-3-methylphenyl moiety attached to the α-carbon of the prop-2-enoic acid backbone. Its IUPAC name reflects the (2E)-stereochemistry of the double bond, which is critical for its conformational stability and intermolecular interactions. The cyclopropyl group introduces steric and electronic effects, while the fluorine and methyl substituents on the aromatic ring modulate lipophilicity and metabolic stability. Such structural features are common in bioactive molecules, particularly in pharmaceuticals targeting enzymes or receptors sensitive to aromatic interactions .
Properties
IUPAC Name |
(E)-3-cyclopropyl-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO2/c1-8-6-10(4-5-12(8)14)11(7-13(15)16)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,15,16)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUKMQYSRQCSJU-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=CC(=O)O)C2CC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C/C(=O)O)/C2CC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid, also known by its chemical formula C13H13FO2 and molecular weight of 220.24 g/mol, is a compound belonging to the class of cinnamic acids. This article explores its biological activity, synthesis, and potential applications based on available research.
Chemical Structure and Properties
The compound features:
- A cyclopropyl group
- A 4-fluoro-3-methylphenyl substituent
- A propenoic acid backbone
These structural elements contribute to its unique chemical and biological properties, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis typically involves the reaction of cyclopropyl ketone with 4-fluorobenzaldehyde in the presence of a base, followed by acidification. Common solvents used include ethanol or methanol, and heating may be required to facilitate the reaction. Industrial production can be optimized through continuous flow reactors to enhance yield and efficiency.
Antimicrobial Properties
Research indicates that (2E)-3-cyclopropyl-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid exhibits antimicrobial activity . Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties .
Anti-inflammatory Effects
Preliminary studies suggest potential anti-inflammatory effects . The mechanism may involve inhibition of specific enzymes or receptors associated with inflammatory pathways. Further research is needed to elucidate the precise molecular mechanisms involved.
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes, which could lead to therapeutic applications in treating diseases linked to enzyme dysregulation. For example, its structural similarity to known enzyme inhibitors suggests it could interact with similar targets .
Case Studies
- Antimicrobial Screening : A study evaluated various derivatives of cinnamic acids for their antimicrobial properties. The results indicated that compounds with fluorinated phenyl groups, such as (2E)-3-cyclopropyl-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid, showed significant inhibition against pathogenic bacteria.
- Inflammation Model : In an animal model of inflammation, compounds structurally related to (2E)-3-cyclopropyl-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid demonstrated reduced levels of pro-inflammatory cytokines, indicating potential therapeutic benefits in inflammatory diseases .
While detailed studies are still required, it is hypothesized that the compound interacts with specific molecular targets involved in microbial resistance and inflammation. The presence of the fluorine atom may enhance lipophilicity and facilitate better membrane penetration, potentially increasing biological activity .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Structure | Antimicrobial |
| (2E)-3-(2-Bromo-4-fluorophenyl)prop-2-enoic acid | Structure | Anti-inflammatory |
| (2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid | Structure | Enzyme inhibition |
The unique cyclopropyl group in (2E)-3-cyclopropyl-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid differentiates it from other compounds, potentially leading to distinct biological activities.
Scientific Research Applications
Medicinal Chemistry
- Pharmaceutical Development : The compound has been investigated as an intermediate in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity against various targets, including enzymes and receptors involved in disease pathways.
- Enzyme Inhibition Studies : Research indicates that (2E)-3-cyclopropyl-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid can act as an enzyme inhibitor, making it valuable in studies aimed at understanding metabolic pathways and developing new therapeutic agents. For example, studies have shown its potential in modulating the activity of corticotrophin-releasing factor (CRF) receptors, which are implicated in stress-related disorders .
Material Science
- Polymer Synthesis : The compound's unique structure may be utilized in the development of advanced polymers with specific mechanical properties. Its reactivity can be harnessed to create cross-linked networks or functionalized materials suitable for various industrial applications.
- Nanotechnology : Due to its chemical properties, (2E)-3-cyclopropyl-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid can be incorporated into nanomaterials, potentially enhancing their performance in applications such as drug delivery systems or sensors.
Agricultural Research
- Pesticide Development : The compound's biological activity may be explored for use as a pesticide or herbicide. Its effectiveness against specific pests or diseases could lead to the development of environmentally friendly agricultural chemicals.
- Plant Growth Regulators : Investigations into the effects of this compound on plant growth and development could yield new plant growth regulators that improve crop yields or stress resistance.
Case Studies
- Inhibition of CRF Receptors : A study published in PubMed examined the effects of compounds similar to (2E)-3-cyclopropyl-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid on rodent models of anxiety and depression. Findings suggested that these compounds could modulate behavioral responses in stress-induced models, highlighting their potential therapeutic applications .
- Synthesis of Novel Derivatives : Researchers have successfully synthesized derivatives of (2E)-3-cyclopropyl-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid that demonstrate enhanced biological activity against specific cancer cell lines, showcasing its utility in cancer research and drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of “(2E)-3-cyclopropyl-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid,” we compare it with structurally analogous prop-2-enoic acid derivatives (Table 1). These compounds differ in substituents on the phenyl ring or the α-carbon, leading to variations in physicochemical properties and biological activity.
Table 1: Comparative Analysis of Prop-2-enoic Acid Derivatives
Key Research Findings
Fluorine and chlorine substituents lower the pKa by stabilizing the conjugate base through electron withdrawal.
Metabolic Stability: The 4-fluoro-3-methylphenyl group may enhance metabolic stability compared to compounds with hydroxyl or sulfate groups (e.g., (2E)-3-[3-(sulfooxy)phenyl]prop-2-enoic acid), which are prone to phase II metabolism .
Lipophilicity and Bioavailability :
- The trifluoromethyl derivative exhibits higher logP (3.2) than the target compound (estimated logP ~2.8), suggesting better membrane permeability. However, the cyclopropyl group in the target compound may balance lipophilicity and solubility.
Stereochemical Influence: The (2E)-configuration ensures planar geometry, facilitating interactions with hydrophobic enzyme pockets. In contrast, the (2Z)-isomer of ethyl 3-phenylprop-2-enoate adopts a non-planar conformation, reducing biological activity.
Halogen-Specific Interactions: Bromine in (2E)-3-(5-bromothiophen-2-yl)prop-2-enoic acid enhances halogen bonding with protein targets, a feature absent in fluorine-substituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
